molecular formula C8H6N8O2 B215404 6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B215404
M. Wt: 246.19 g/mol
InChI Key: CMJZYOLWZQAFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is still under investigation. However, it is believed that the compound works by inhibiting the activity of certain enzymes or proteins in the body. It has been shown to inhibit the activity of certain kinases, which play a role in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine are still being studied. However, it has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been shown to inhibit the activity of certain kinases, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine in lab experiments include its potential as a kinase inhibitor and its anti-cancer, anti-inflammatory, and anti-microbial properties. However, limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine. One direction is to further investigate its potential as a kinase inhibitor and its anti-cancer properties. Another direction is to study its potential as an anti-inflammatory and anti-microbial agent. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Overall, 6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has shown promising results in scientific research and has the potential to be a valuable tool in medicinal chemistry.

Synthesis Methods

The synthesis of 6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-nitro-3-pyrazolecarboxaldehyde with 4-amino-5-nitro-2-(trifluoromethyl)pyrimidine in the presence of a catalyst. Another method involves the reaction of 4-nitro-3-pyrazolecarboxaldehyde with 5-amino-1,2,4-triazole in the presence of a base. Both methods have been successful in synthesizing the compound with high yields.

Scientific Research Applications

6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has shown potential applications in medicinal chemistry. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. The compound has also been studied for its potential as a kinase inhibitor and has shown promise in inhibiting the activity of certain kinases.

properties

Product Name

6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Molecular Formula

C8H6N8O2

Molecular Weight

246.19 g/mol

IUPAC Name

6-(4-nitro-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C8H6N8O2/c9-7-12-8-10-1-4(3-15(8)14-7)6-5(16(17)18)2-11-13-6/h1-3H,(H2,9,14)(H,11,13)

InChI Key

CMJZYOLWZQAFEW-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=NC(=NN21)N)C3=C(C=NN3)[N+](=O)[O-]

Canonical SMILES

C1=C(C=NC2=NC(=NN21)N)C3=C(C=NN3)[N+](=O)[O-]

Origin of Product

United States

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